molecular formula C10H16N2O B2666779 N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine CAS No. 1187160-91-3

N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine

Cat. No.: B2666779
CAS No.: 1187160-91-3
M. Wt: 180.251
InChI Key: PETQFRXJXPASQD-UHFFFAOYSA-N
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Description

N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine is a chemical compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine typically involves the reaction of 8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-one with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine has shown promise in several areas:

Neurotransmitter Receptor Interaction

Research indicates that this compound may act as a selective ligand for dopaminergic and adrenergic receptors, influencing neurotransmitter release and uptake mechanisms critical in neurological processes . This interaction is particularly relevant for conditions such as depression and anxiety, where modulation of these pathways can have therapeutic benefits.

Opioid Receptor Modulation

Studies have explored the structure-activity relationship (SAR) of related bicyclic compounds, revealing that modifications can lead to increased selectivity for kappa opioid receptors . This suggests potential applications in pain management and addiction therapies.

Therapeutic Potential

The therapeutic applications of this compound include:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating various neurological disorders.
  • Pain Management : As a selective kappa opioid receptor antagonist, it could be developed into a treatment for chronic pain without the addictive properties associated with traditional opioids .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Cocaine Analogues : Research on tropane analogs has demonstrated that modifications can lead to compounds with longer action times on dopamine transporters, suggesting a pathway for developing medications with reduced abuse potential .
  • Opioid Selectivity : A study modifying pendant N-substituents showed that certain analogs exhibited greater selectivity for opioid receptors, which could inform the design of safer pain medications .

Mechanism of Action

The mechanism of action of N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
  • 8-propyl-8-azabicyclo[3.2.1]octan-3-ol
  • 8-oxa-3-azabicyclo[3.2.1]octane

Uniqueness

N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine is unique due to its specific structure and the presence of the hydroxylamine functional group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine is a compound with significant potential in medicinal chemistry, particularly due to its interactions with neurotransmitter systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be classified as a bicyclic amine, specifically an azabicycloalkane. Its structure features a cyclopropyl group and a nitrogen atom within a bridged ring system, which is characteristic of this class of compounds. The empirical formula for this compound is C10H15N2OC_{10}H_{15}N_{2}O with a molecular weight of approximately 165.23 g/mol .

Research indicates that this compound may function primarily as a selective ligand for neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways. It has been shown to inhibit the reuptake of monoamines such as serotonin, norepinephrine, and dopamine in vitro . This inhibition is crucial for the modulation of mood and cognitive functions.

Pharmacological Applications

The compound's biological activity suggests several therapeutic applications:

  • Antidepressant Effects : By inhibiting the reuptake of serotonin and norepinephrine, it may alleviate symptoms of depression.
  • Anxiolytic Properties : Its action on adrenergic receptors could help in managing anxiety disorders.
  • Potential Treatment for ADHD : The modulation of neurotransmitter systems may provide benefits in attention deficit hyperactivity disorder (ADHD) management.

Case Studies and Research Findings

  • Dopamine D2-like Receptor Ligands : A study explored structure–activity relationships (SAR) for compounds related to this compound, revealing its potential as a dopamine D2-like receptor ligand with promising binding affinities .
  • Neurotransmitter Reuptake Inhibition : In vitro studies demonstrated that derivatives of this compound significantly inhibited the reuptake of serotonin and norepinephrine, which are critical in treating mood disorders .

Data Table: Biological Activity Summary

Biological ActivityMechanismPotential Application
Monoamine Reuptake InhibitionInteraction with serotonin and norepinephrine transportersAntidepressant
Dopaminergic ModulationSelective binding to D2-like receptorsAnxiolytic
Adrenergic InfluenceModulation of adrenergic signalingADHD treatment

Properties

IUPAC Name

N-(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-11-7-5-9-3-4-10(6-7)12(9)8-1-2-8/h8-10,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETQFRXJXPASQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3CCC2CC(=NO)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 8-cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one (CAS no: 60206-33-9) (17.86 g, 108.08 mmol) in ethanol (500 mL) with pyridine (13.05 mL, 162.1 mmol) and hydroxylamine hydrochloride (9.764 g, 140.51 mmol) was refluxed overnight. Cooled to 23° C., filtered off, washed with ethanol and ether and dried in vacuum to give a white solid, which was suspended in 200 mL sat. Na2CO3 solution and extracted 3 times with dichloromethane, the combined organic layers were dried over Na2SO4, filtered off and evaporated totally, dried in high vacuum to give the title compound as white crystals (16.3 g, 84%); MS: m/e=181.2 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.05 mL
Type
reactant
Reaction Step One
Quantity
9.764 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
84%

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